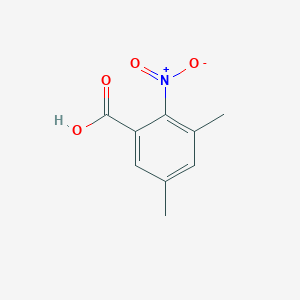

3,5-二甲基-2-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

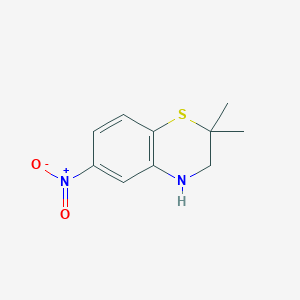

3,5-Dimethyl-2-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It contains a total of 23 bonds; 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The specific process of synthesis involves adding 2, 4-dimethyl-3, 5-dinitrobenzoic acid into a reaction vessel, adding ethanol, stirring to completely dissolve the solid, adding the prepared methanol-water solution dissolved with sodium hydrosulfide, and carrying out a reflux reaction .Molecular Structure Analysis

The compound crystallizes in the monoclinic system with space group P2 1 /c . It has a molecular weight of 195.17 . The structure includes 3,5-dimethyl-2-nitrobenzoic acid contains total 23 bond(s); 14 non-H bond(s), 9 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .Physical and Chemical Properties Analysis

The compound has a boiling point of 363.5±30.0 C at 760 mmHg .科学研究应用

1. 生化分析

3,5-二甲基-2-硝基苯甲酸衍生物已用于组织的生化分析中。具体来说,已合成了一种水溶性芳香二硫化物衍生物,用于测定生物材料中的巯基。该应用对于研究与血液的反应以及研究还原血红素裂解二硫键具有重要意义 (Ellman, 1959)。

2. 分子轨道研究

已应用红外光谱和分子轨道方法来研究涉及 3,5-二甲基-2-硝基苯甲酸衍生物的配合物。这些研究揭示了红外光谱的振动谱带与质子亲和力之间的关系,提供了对分子相互作用和结构分析的见解 (Awad & Habeeb, 1996)。

3. 化学中的络合物形成

研究表明,涉及 3,5-二甲基吡唑和各种芳香羧酸(包括 3,5-二甲基-2-硝基苯甲酸衍生物)的反应会导致锌配合物的形成。这些反应受溶剂选择的影响,表明该化合物在络合物形成和溶剂诱导反应性中的作用 (Sarma, Kalita, & Baruah, 2009)。

4. 专用化学品的合成

3,5-二甲基-2-硝基苯甲酸衍生物已被用作氯虫苯甲酰胺等专用化学品的合成起始原料。这说明了该化合物在复杂合成途径中的用途及其在生产重要工业化合物中的作用 (陈一芬、李爱霞、解亚飞,2010)。

5. 分子盐的研究

该化合物已用于酸碱多组分体系的研究中,特别是在分子盐的晶体结构、热稳定性和光致发光性质的研究中。该应用对于了解这些体系的材料特性至关重要 (Croitor 等人,2020)。

作用机制

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Pharmacokinetics

The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight .

Result of Action

Nitro compounds are known to have high reactivity, which can lead to various molecular and cellular interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dimethyl-2-nitrobenzoic acid. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

While specific future directions for 3,5-Dimethyl-2-nitrobenzoic acid are not available, it’s worth noting that nitro compounds, in general, have a wide range of applications in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics . This suggests potential future directions in these fields.

生化分析

Biochemical Properties

The nitro group in 3,5-Dimethyl-2-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

Nitro compounds can undergo various reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Temporal Effects in Laboratory Settings

Nitro compounds are generally stable and can be identified by strong infrared bands .

Metabolic Pathways

Nitro compounds can be prepared through various pathways, including the direct substitution of hydrocarbons with nitric acid .

属性

IUPAC Name |

3,5-dimethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFCXXRETYVGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)

![3-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2983015.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2983017.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2983025.png)

![4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2983026.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2983032.png)